Ethyl methyl carbonate

Vue d'ensemble

Description

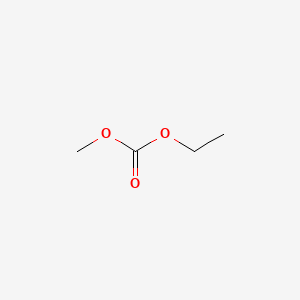

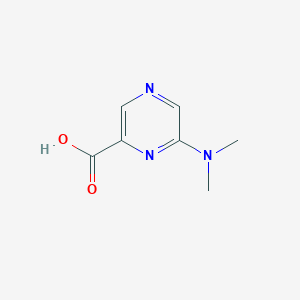

Ethyl methyl carbonate is a useful research compound. Its molecular formula is C4H8O3 and its molecular weight is 104.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Electrolyte System for High Voltage Li-Ion Cells

Ethyl methyl carbonate (EMC) is a key component in advanced electrolyte systems for high voltage lithium-ion cells. It has been discovered that replacing traditional ethylene carbonate with a blend of small amounts of electrolyte additives and a major portion of EMC can significantly enhance the performance of lithium-ion batteries. This replacement not only increases the energy density of the cells by at least 10% but also improves aspects like low impedance, reduced electrolyte oxidation, effective graphite passivation, and low gas generation, which are critical for battery efficiency and longevity (Petibon et al., 2016).

Transesterification in Chemical Production

EMC is also involved in the transesterification process with other carbonates. In a study, the transesterification of dimethyl carbonate with ethanol to form EMC was extensively examined. This process is catalyzed by sodium ethoxide and involves complex chemical equilibrium and reaction kinetics, essential for efficient industrial chemical production (Keller et al., 2011).

Spectroscopy and Quantum Chemistry

EMC has been the subject of detailed spectroscopic studies, which include vacuum ultraviolet and infrared spectra analyses. These studies provide insights into its electronic structure and vibrational characteristics, fundamental for understanding its properties and interactions in various applications. Such research is crucial in areas like green solvent development and quantum chemical simulations (Das et al., 2021).

Synthesis of Organic Carbonates

Research has also focused on the synthesis of EMC through safe and mild procedures. This involves avoiding the use of toxic chemicals like phosgene and carbon monoxide, making the process more environmentally friendly and safer for industrial applications (Verdecchia et al., 2002).

Electrolyte Additives in Lithium-Ion Batteries

EMC is evaluated as an electrolyte additive in lithium-ion batteries. Its inclusion affects various aspects like solid electrolyte interphase formation, coulombic efficiency, and impedance, which are vital for enhancing battery performance and safety (Petibon et al., 2015).

Low-Temperature Electrolyte Applications

In low-temperature applications, EMC is part of an electrolyte consisting of lithium hexafluorophosphate in a blend with other carbonates. This combination is critical for the operation of lithium and lithium-ion cells at temperatures as low as -40°C, highlighting its importance in extreme conditions (Plichta & Behl, 2000).

Catalysis in Chemical Synthesis

EMC synthesis using metal-organic frameworks (MOFs) as catalysts in the transesterification of dimethyl and diethyl carbonates showcases the role of EMC in innovative chemical synthesis methods. This application underlines the versatility of EMC in various chemical processes (Zhou et al., 2009).

Mécanisme D'action

Target of Action

Ethyl Methyl Carbonate (EMC) is primarily utilized as a co-solvent in nonaqueous electrolytes . Its main targets are the components of lithium-ion batteries, where it plays a crucial role in enhancing the energy density and discharge capacity .

Mode of Action

EMC interacts with its targets by reducing charge-transfer resistance, polarization, and self-discharge of graphite electrodes . This interaction enhances the Coulombic efficiency, cycle, and rate performances of the batteries .

Pharmacokinetics

In the context of its use in lithium-ion batteries, emc exhibits excellent solubility and compatibility with other electrolyte components .

Result of Action

The result of EMC’s action is an enhancement of the energy density and discharge capacity of lithium-ion batteries . This leads to improved performance and longevity of the batteries.

Action Environment

The action of EMC is influenced by environmental factors such as temperature and humidity. For instance, EMC should be stored in a cool, dry, and well-ventilated place . It is also important to note that EMC is classified as a flammable substance, so it should be kept away from sources of ignition .

Safety and Hazards

EMC is classified as a highly flammable liquid and vapor . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces . In case of insufficient ventilation, suitable respiratory equipment should be worn . If inhaled or in contact with skin or eyes, immediate medical attention is advised .

Orientations Futures

The increasing demand for high-performance rechargeable batteries, particularly in energy storage applications such as electric vehicles, has driven the development of advanced battery technologies with improved energy density, safety, and cycling stability . UBE Corporation announced the construction of a DMC and EMC plant in the United States, indicating a growing demand for EMC .

Analyse Biochimique

Biochemical Properties

It is known to be used in the development of graphite-based dual-ion batteries due to its ability to reduce charge-transfer resistance, polarization, and self-discharge of graphite electrodes . It also enhances Coulombic efficiency, cycle, and rate performances .

Cellular Effects

It is known to increase the solubility of lithium ions, improving the capacity density and power of batteries . It also has excellent thermal conductivity and low electrical resistance, which extends the working temperature range of electrolytes, enhances lithium battery safety, and prolongs their service life .

Molecular Mechanism

It is known to be involved in the reduction behavior of carbonate-based electrolytes of lithium-ion batteries . Due to the mixing of cyclic and linear carbonates, the Gen2 electrolyte (1.2 M LiPF6 in ethylene carbonate (EC) and Ethyl Methyl Carbonate (EMC)) is found to have a lower ion dissociation rate and a faster Li+ self-diffusion rate than the EC-base electrolyte .

Temporal Effects in Laboratory Settings

It is known to be involved in the solvation structure, transport properties, and reduction behavior of carbonate-based electrolytes of lithium-ion batteries .

Metabolic Pathways

It is known to be involved in the solvation structure, transport properties, and reduction behavior of carbonate-based electrolytes of lithium-ion batteries .

Transport and Distribution

It is known to be involved in the solvation structure, transport properties, and reduction behavior of carbonate-based electrolytes of lithium-ion batteries .

Subcellular Localization

It is known to be involved in the solvation structure, transport properties, and reduction behavior of carbonate-based electrolytes of lithium-ion batteries .

Propriétés

IUPAC Name |

ethyl methyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-3-7-4(5)6-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBTWLSYIZRCDFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074592 | |

| Record name | Carbonic acid, ethyl methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Carbonic acid, ethyl methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

623-53-0 | |

| Record name | Ethyl methyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl methyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, ethyl methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic acid, ethyl methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbonic acid, ethyl methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbonic acid, ethyl methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL METHYL CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU358HAE25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Ethyl methyl carbonate (EMC) used in lithium-ion battery electrolytes?

A1: EMC is favored in lithium-ion battery electrolytes due to its desirable properties:

- Low Viscosity: EMC acts as a viscosity-reducing agent for more viscous components like ethylene carbonate, improving ion mobility and conductivity at low temperatures. []

- Good Conductivity: EMC contributes to high ionic conductivity in electrolyte solutions, crucial for efficient battery operation. [, , ]

- Wide Liquid Range: EMC helps extend the operational temperature range of electrolytes, enabling battery performance at lower temperatures. [, ]

Q2: How does the addition of EMC to electrolytes impact low-temperature battery performance?

A2: EMC enhances low-temperature performance in several ways:

- Improved Conductivity: Its addition to carbonate-based electrolytes, especially those with lower ethylene carbonate content, significantly boosts conductivity at temperatures below -20°C. []

- Reduced Viscosity: EMC lowers the overall viscosity of the electrolyte, facilitating better ion transport even at reduced temperatures. []

- Suppressed Supercooling: In less concentrated electrolyte solutions, EMC, along with other carbon materials, can diminish supercooling, ensuring reliable low-temperature operation closer to the liquidus temperature. []

Q3: Are there any drawbacks to using EMC in lithium-ion battery electrolytes?

A3: While EMC offers advantages, some drawbacks need consideration:

- Stability Issues: Compared to cyclic carbonates, EMC tends to be less stable, particularly at higher voltages and temperatures. [, ]

- Flammability: EMC is flammable, posing safety concerns for battery applications. Research explores flame-retardant additives to mitigate this risk. []

Q4: How does the presence of EMC in the electrolyte influence the formation of the Solid Electrolyte Interphase (SEI) layer on electrodes?

A4: Research suggests that the composition of the electrolyte, including the presence of EMC, can significantly influence SEI layer formation:

- Impact of Silicon Content: In silicon-graphite composite electrodes, the silicon/graphite ratio and the electrolyte composition (with or without EMC) influence the chemical environment and depth profile of the SEI layer. []

- Fluorinated Additives: Combining EMC with fluorinated additives like fluoroethylene carbonate (FEC) in electrolytes can impact the SEI layer's chemistry and potentially improve cycling performance. [, ]

Q5: Can the concentration of EMC in the electrolyte affect the performance of lithium-ion batteries?

A6: Yes, electrolyte conductivity varies with salt concentration and solvent composition. Studies on LiPF6 in ethylene carbonate-ethyl methyl carbonate blends demonstrate that conductivity changes with both salt content and solvent ratios, with optimal combinations existing for maximum conductivity at different temperatures. []

Q6: What is the molecular formula, weight, and structure of this compound?

A6:

Q7: How can one determine the concentration of EMC in a complex solvent mixture?

A7: Two primary methods have been investigated:

- GC×GC/EI TOF MS: This technique utilizes two-dimensional gas chromatography coupled with electron ionization time-of-flight mass spectrometry. It allows for the identification and quantification of EMC and other carbonates in a mixture, even without removing the lithium salt. []

- GC×GC/FID: Similar to the previous method, this approach employs two-dimensional gas chromatography but uses flame ionization detection for quantification. It offers high precision, accuracy, and sensitivity for determining EMC concentration in complex mixtures. []

Q8: How does the dielectric constant of an electrolyte solution containing EMC change with temperature and salt concentration?

A9: Studies on ethylene carbonate (EC)/ethyl methyl carbonate (EMC) blends reveal non-ideal mixing behavior, requiring a quadratic mixing rule to accurately predict dielectric constants. The dielectric constant of the mixture is influenced by temperature and the degree of lithium salt (e.g., LiPF6) dissociation, impacting ion solvation and overall electrolyte properties. []

Q9: Is this compound (EMC) used in any catalytic applications?

A9: While primarily known for its role in electrolytes, EMC also serves as a reactant in the production of other valuable chemicals:

- Transesterification Reactions: EMC is a key component in synthesizing diethyl carbonate (DEC) via transesterification reactions with ethanol, often catalyzed by materials like Mg-Al mixed oxides. []

Q10: What are the common methods for synthesizing this compound (EMC)?

A10: Several methods are employed for EMC synthesis:

- Transesterification of Dimethyl Carbonate: Reacting dimethyl carbonate (DMC) with diethyl carbonate (DEC) in the presence of catalysts like Mg-Al composite oxides or solid alkali catalysts like MgO and CaO yields EMC. [, ]

- DMC and Ethanol Transesterification: EMC can be synthesized through the transesterification of DMC with ethanol, typically catalyzed by alkaline ionic liquids. []

Q11: How does the choice of catalyst impact the synthesis of this compound (EMC)?

A11: Catalyst selection significantly influences the efficiency and selectivity of EMC synthesis:

- Mg-Al Mixed Oxides: Mg-Al mixed oxides, particularly MgAlO-3-600, exhibit high activity in transesterification reactions for EMC production, achieving high yields at moderate temperatures. []

- Solid Alkali Catalysts: Catalysts like MgO and CaO demonstrate activity in transesterification reactions, with Mg-Al composite oxides showing superior performance. []

- Alkaline Ionic Liquids: Specific ionic liquids, particularly 1-butyl-3-methylimidazolium bromate (Br), effectively catalyze the transesterification of DMC and ethanol to produce EMC with high conversion and selectivity under optimized conditions. []

- Calcined Ca-Al Hydrotalcites: These materials, prepared via different methods, showcase variations in their catalytic activity for EMC synthesis. Clean preparation methods often yield catalysts with higher surface area and alkali density, leading to improved activity. []

Q12: Are there efforts to improve the catalytic synthesis of EMC?

A13: Yes, researchers are exploring new catalyst systems to enhance the synthesis of EMC. For instance, combining molecular sieves with ZIF-8 has shown a significant increase in EMC yield compared to using ZIF-8 alone. []

Q13: What are the safety considerations associated with handling and using this compound (EMC)?

A13: EMC is flammable and requires careful handling:

- Flammability: Its low flash point necessitates precautions to prevent fire hazards during storage, handling, and use. []

Q14: Are there any environmental concerns related to this compound (EMC)?

A14: While specific ecotoxicological data might be limited, being an organic solvent, responsible disposal and mitigation of any potential environmental impact are crucial.

Q15: What are the future research directions for this compound (EMC)?

A15: Research on EMC continues to explore:

- Enhanced Electrolytes: Developing novel electrolyte formulations with EMC for improved low-temperature performance, higher voltage stability, and enhanced safety in lithium-ion batteries. [, ]

- Novel Catalysts: Investigating and optimizing catalysts for EMC synthesis to achieve higher yields, improved selectivity, and reduced environmental impact. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1332008.png)

![[3-(3-Fluorophenyl)phenyl]methanol](/img/structure/B1332051.png)

![5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1332055.png)